

Funobactam: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15363246*

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Introduction

Funobactam (formerly known as XNW4107) is a novel, investigational β -lactamase inhibitor belonging to the diazabicyclooctane class.^{[1][2]} It is currently in Phase 3 clinical trials and is being developed by Evopoint Biosciences Co., Ltd. in combination with the carbapenem antibiotic imipenem and cilastatin.^{[1][3][4]} This combination aims to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing serine β -lactamases.^[5] **Funobactam** itself does not possess intrinsic antibacterial activity but functions to protect β -lactam antibiotics from degradation by a wide range of β -lactamase enzymes.^{[2][6]} This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to **Funobactam**.

Chemical Structure and Properties

Funobactam is a synthetic compound with a complex heterocyclic structure.^[2]

Chemical Name: [(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-3-ium-5-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] sulfate^[3]

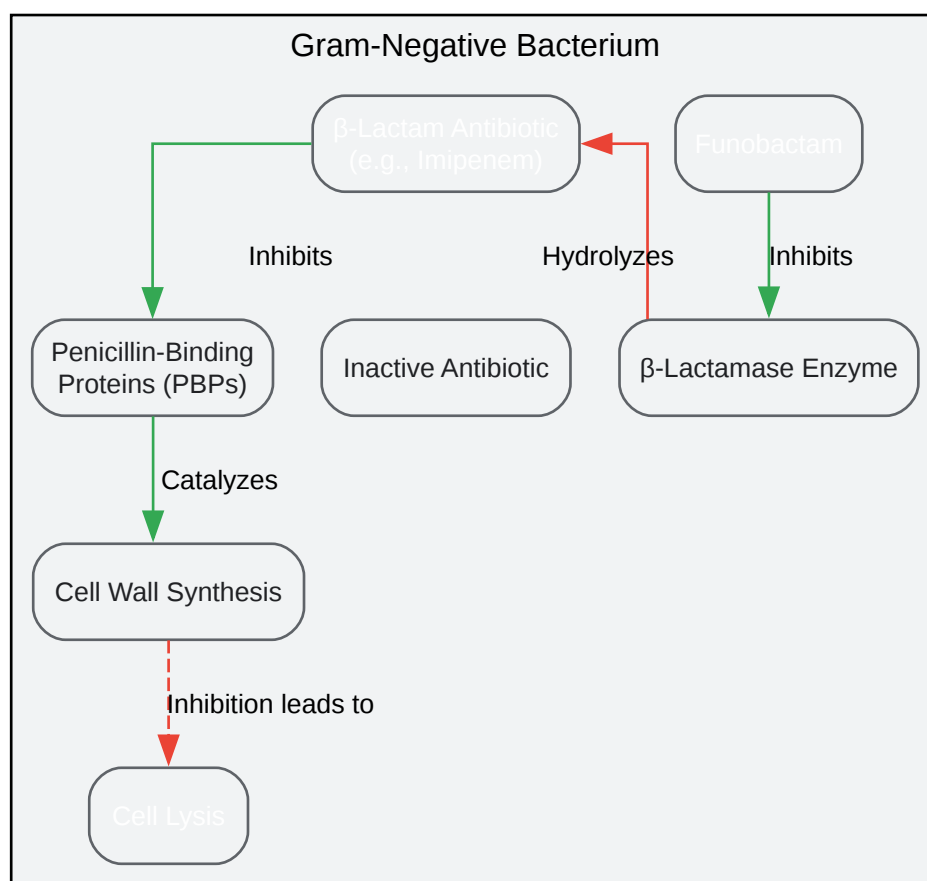
Table 1: Physicochemical Properties of **Funobactam**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₇ N ₇ O ₆ S	[7]
Molecular Weight	399.38 g/mol	[7]
CAS Number	2365454-12-0	[7]
Appearance	White to off-white solid	[6]
Solubility	10 mM in DMSO; 25 mg/mL in DMSO (with sonication)	[6][7]
Purity	99.47%	[6]

Mechanism of Action

Funobactam is a potent inhibitor of a broad spectrum of serine β -lactamases, including Ambler Class A, C, and D enzymes.[8] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, hydrolyzing the β -lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive.[9] By binding to the active site of these β -lactamases, **Funobactam** prevents the degradation of co-administered β -lactam antibiotics, thereby restoring their efficacy against resistant strains.[5][10]

The general mechanism of β -lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[9] β -lactamases counteract this by hydrolyzing the antibiotic. **Funobactam**'s role is to inhibit this hydrolysis.



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Mechanism of Action of **Funobactam** in Combination with a β -Lactam Antibiotic.

Experimental Protocols

Synthesis of Funobactam

A detailed, publicly available, step-by-step synthesis protocol for **Funobactam** is not available in the scientific literature, which is common for a compound in active clinical development. The synthesis of diazabicyclooctane core structures, which is central to **Funobactam**, generally involves multi-step organic chemistry procedures. Researchers interested in the synthesis of similar molecules can refer to the broader literature on the synthesis of β -lactamase inhibitors.

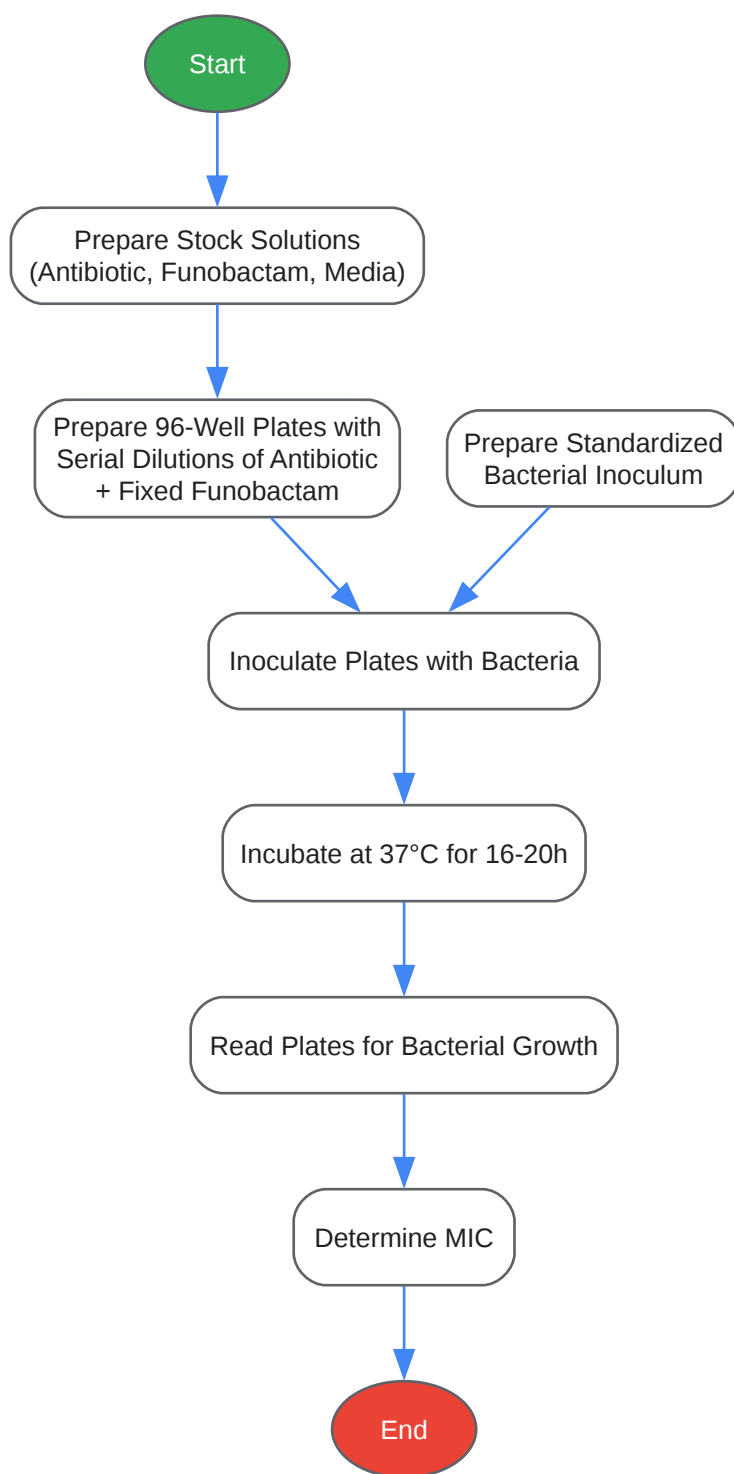
In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) of imipenem in combination with **Funobactam** is determined using the broth microdilution method. This is a standardized procedure to assess

the susceptibility of bacteria to antimicrobial agents.

Protocol:

- Preparation of Reagents:
 - Prepare a stock solution of **Funobactam** in a suitable solvent, such as DMSO.
 - Prepare a stock solution of the β -lactam antibiotic (e.g., imipenem).
 - Use appropriate bacterial growth medium, such as Mueller-Hinton Broth (MHB).
- Preparation of Microtiter Plates:
 - Dispense the growth medium into the wells of a 96-well microtiter plate.
 - Create a two-fold serial dilution of the β -lactam antibiotic across the wells.
 - Add a fixed concentration of **Funobactam** to each well containing the β -lactam antibiotic.
- Inoculum Preparation:
 - Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
 - Dilute the inoculum to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Incubation:
 - Incubate the microtiter plates at 35-37°C for 16-20 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of the β -lactam antibiotic that completely inhibits visible bacterial growth.



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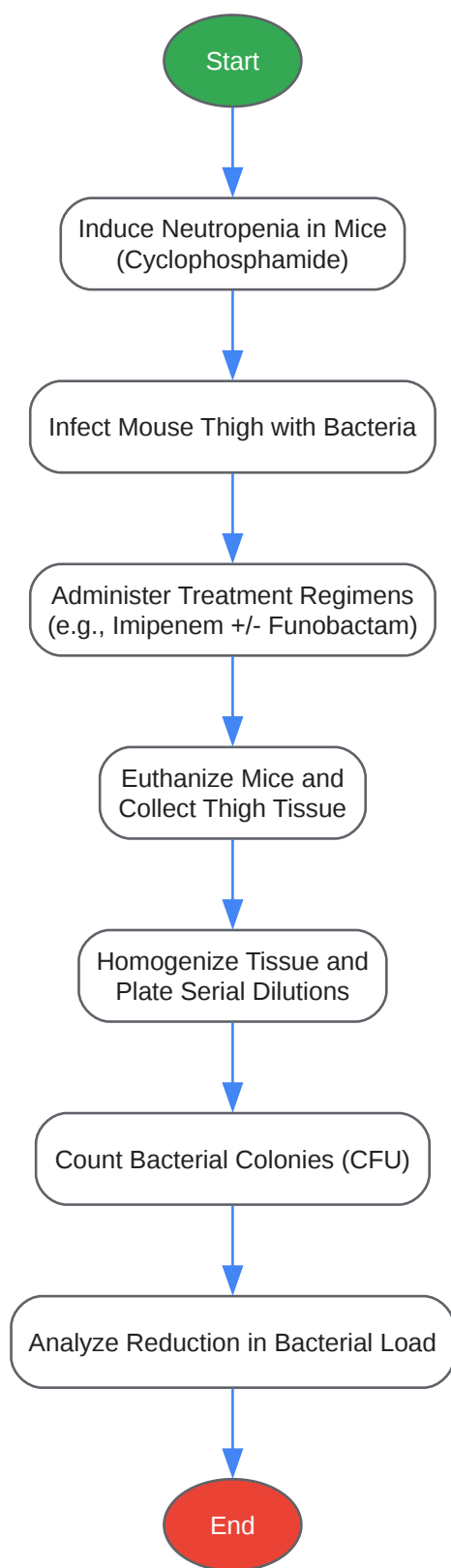
Workflow for Broth Microdilution MIC Testing.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This animal model is crucial for evaluating the in vivo efficacy of new antimicrobial agents and for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Protocol:

- Induction of Neutropenia:
 - Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.
- Infection:
 - Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum of the test bacterium (e.g., *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*).
- Treatment:
 - Treatment with the antimicrobial agent(s) (e.g., imipenem/cilastatin with or without **Funobactam**) is initiated at a specified time point post-infection (e.g., 2 hours).
 - The drugs are administered via a clinically relevant route, such as subcutaneous or intravenous injection, at various dosing regimens.
- Sample Collection and Analysis:
 - At the end of the treatment period (e.g., 24 hours), mice are euthanized.
 - The infected thigh muscle is aseptically removed, homogenized, and serially diluted.
 - The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).
 - The efficacy of the treatment is determined by the reduction in bacterial count compared to untreated controls.



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Workflow for the Neutropenic Murine Thigh Infection Model.

Pharmacokinetic Properties

Pharmacokinetic data for **Funobactam** has been primarily generated from animal models. These studies are essential for determining appropriate dosing regimens for clinical trials.

Table 2: Pharmacokinetic Parameters of **Funobactam** in a Murine Model

Parameter	Dose (mg/kg, s.c.)	Value	Reference
Protein Binding (%)	1	3.11	[6]
10	5.44	[6]	
20	2.03	[6]	
fAUC ₀₋₂₄ (mg·h/L)	Human-simulated 250 mg q6h	142.7	[11]
fC _{max} (mg/L)	Human-simulated 250 mg q6h	13.9	[11]

fAUC₀₋₂₄: Area under the free drug concentration-time curve from 0 to 24 hours. fC_{max}: Maximum free drug concentration.

Studies have shown that **Funobactam** exhibits time-dependent killing, meaning its efficacy is best correlated with the duration of time that the free drug concentration remains above a certain threshold.[5][12]

Conclusion

Funobactam is a promising new β -lactamase inhibitor with the potential to address the significant challenge of antimicrobial resistance, particularly from Gram-negative pathogens. Its potent inhibition of a wide range of β -lactamases restores the activity of established β -lactam antibiotics like imipenem. The data gathered from in vitro and in vivo studies provide a strong foundation for its ongoing clinical development. This technical guide summarizes the key chemical and pharmacological information currently available for **Funobactam**, offering a valuable resource for the scientific and drug development communities. As **Funobactam** progresses through clinical trials, more detailed information on its properties and clinical efficacy will undoubtedly become available.

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